molecular formula C15H12F3N3O3 B6103755 Ethyl 3-{[4-(trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylate

Ethyl 3-{[4-(trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylate

Cat. No.: B6103755
M. Wt: 339.27 g/mol
InChI Key: JLGJRQBLAOQCEM-UHFFFAOYSA-N
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Description

Ethyl 3-{[4-(trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylate is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to a pyrazinecarboxylate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[4-(trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylate typically involves a multi-step process. One common route includes the following steps:

    Formation of the Aniline Derivative: The starting material, 4-(trifluoromethyl)aniline, is reacted with ethyl chloroformate to form the corresponding carbamate.

    Coupling with Pyrazinecarboxylate: The carbamate is then coupled with 2-pyrazinecarboxylic acid under appropriate conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[4-(trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles such as amines or thiols replace specific substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Ethyl 3-{[4-(trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: Its chemical properties can be exploited in the development of advanced materials, such as polymers or coatings with specific functionalities.

    Biological Studies: The compound can be used as a probe or tool in biological research to study cellular processes and molecular interactions.

    Industrial Applications: It may find use in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-{[4-(trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylate depends on its specific application. In medicinal chemistry, for example, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. The pyrazinecarboxylate moiety may also play a role in stabilizing the compound’s interaction with its molecular target.

Comparison with Similar Compounds

Ethyl 3-{[4-(trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylate can be compared with other similar compounds, such as:

    Ethyl 3-{[4-(trifluoromethyl)anilino]carbonyl}-1-indolizinecarboxylate: This compound has a similar structure but with an indolizine ring instead of a pyrazine ring, which may result in different chemical and biological properties.

    Ethyl 4-methyl-5-{[3-(trifluoromethyl)anilino]carbonyl}-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate: This compound contains a thiophene ring and additional functional groups, which can influence its reactivity and applications.

    Fluorinated Quinolines: These compounds share the trifluoromethyl group and may have similar applications in medicinal chemistry and materials science.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which can be tailored for various applications.

Properties

IUPAC Name

ethyl 3-[[4-(trifluoromethyl)phenyl]carbamoyl]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O3/c1-2-24-14(23)12-11(19-7-8-20-12)13(22)21-10-5-3-9(4-6-10)15(16,17)18/h3-8H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGJRQBLAOQCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CN=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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